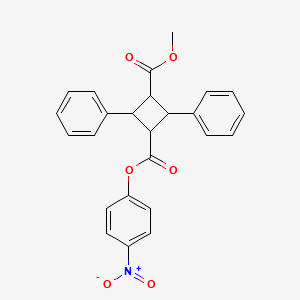
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-ethylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-ethylurea), commonly known as DIMEB, is a chemical compound that has gained significant attention in scientific research. DIMEB is a urea derivative that has shown potential in various fields, including agriculture, medicine, and material science.
Mechanism of Action
The mechanism of action of DIMEB is not fully understood. However, it is believed that DIMEB acts as a urea derivative, which can form hydrogen bonds with other molecules. This property allows DIMEB to interact with various biological molecules, including proteins and nucleic acids.
Biochemical and Physiological Effects:
DIMEB has been shown to have various biochemical and physiological effects. In agriculture, DIMEB has been shown to improve plant growth and yield by increasing the activity of enzymes involved in photosynthesis. In medicine, DIMEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DIMEB has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using DIMEB in lab experiments is its low toxicity, making it safe to handle. Additionally, DIMEB is relatively easy to synthesize, making it readily available for research. However, one limitation of using DIMEB is its limited solubility in water, which can make it challenging to use in aqueous-based experiments.
Future Directions
There are several future directions for DIMEB research. In agriculture, DIMEB could be further studied to determine its potential as a plant growth regulator for various crops. In medicine, DIMEB could be studied further to determine its potential as an anti-cancer agent for various types of cancer. Additionally, DIMEB could be studied further in material science to determine its potential as a cross-linking agent for various polymers.
Conclusion:
In conclusion, DIMEB is a urea derivative that has shown potential in various scientific research applications. Its low toxicity, easy synthesis, and potential in agriculture, medicine, and material science make it a promising compound for future research. Further studies are needed to fully understand the mechanism of action and potential of DIMEB in various fields.
Synthesis Methods
The synthesis of DIMEB involves the reaction of ethyl carbamate with 1,3-dimethyl-2-imidazolidinone. This reaction results in the formation of DIMEB as a white crystalline solid. The purity and yield of DIMEB can be improved by recrystallization and purification techniques.
Scientific Research Applications
DIMEB has shown potential in various scientific research applications. In agriculture, DIMEB has been used as a plant growth regulator, improving the growth and yield of crops. In medicine, DIMEB has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, DIMEB has been studied for its potential in material science, as it can be used as a cross-linking agent for polymers.
properties
IUPAC Name |
1-ethyl-3-[5-(ethylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O3/c1-5-12-9(18)14-7-8(15-10(19)13-6-2)17(4)11(20)16(7)3/h7-8H,5-6H2,1-4H3,(H2,12,14,18)(H2,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLCSIGPZWQESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-ethylurea) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)

![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)



![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![N-allyl-2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5202995.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)